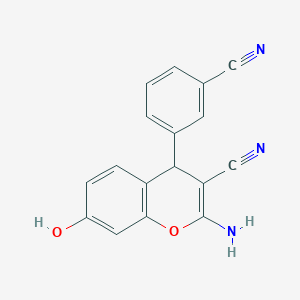
2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid is a compound that features a nicotinic acid moiety substituted at the 2-position by a 5-methyl-4-oxo-4H-imidazol-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde. The reaction is usually carried out in an aqueous medium at a temperature of around 100°C.
Substitution Reaction: The synthesized imidazole is then subjected to a substitution reaction with nicotinic acid. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the nicotinic acid and facilitate the nucleophilic attack on the imidazole ring.
Oxidation: The final step involves the oxidation of the methyl group on the imidazole ring to form the 4-oxo group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring,
Propriétés
Numéro CAS |
813430-36-3 |
|---|---|
Formule moléculaire |
C10H7N3O3 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
2-(4-methyl-5-oxoimidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c1-5-9(14)13-8(12-5)7-6(10(15)16)3-2-4-11-7/h2-4H,1H3,(H,15,16) |
Clé InChI |
CSGFVKZOBGBCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC1=O)C2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)


![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)


